

ZSP1273: A Promising Alternative Against Baloxavir-Resistant Influenza Strains

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A Comparative Guide for Researchers and Drug Development Professionals

The emergence of antiviral resistance poses a significant challenge to the effective management of influenza infections. Baloxavir marboxil, a cap-dependent endonuclease inhibitor targeting the polymerase acidic (PA) subunit of the influenza virus, has demonstrated clinical efficacy. However, the rise of baloxavir-resistant strains, often characterized by the I38T substitution in the PA protein, necessitates the development of novel antiviral agents with different mechanisms of action.[1][2][3][4][5] ZSP1273, a novel small-molecule inhibitor of the influenza A virus RNA polymerase, has emerged as a potent candidate with significant activity against these resistant variants.[6][7][8] This guide provides a comprehensive comparison of the preclinical activity of ZSP1273 against baloxavir-resistant influenza strains, supported by available experimental data.

Mechanism of Action: A Tale of Two Polymerase Inhibitors

ZSP1273 and baloxavir both target the influenza virus RNA polymerase complex, a crucial enzyme for viral replication, but they act on different subunits. This difference in targeting is the basis for ZSP1273's efficacy against baloxavir-resistant viruses.

• ZSP1273: Targets the PB2 subunit of the influenza A polymerase, specifically inhibiting the cap-binding activity required for the "cap-snatching" process.[9][10] This process is essential for the initiation of viral mRNA synthesis.

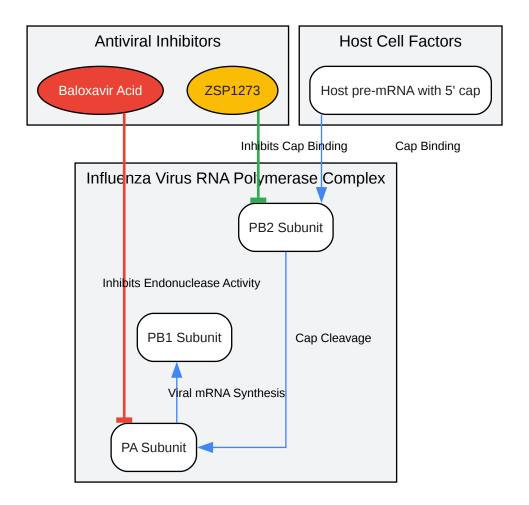




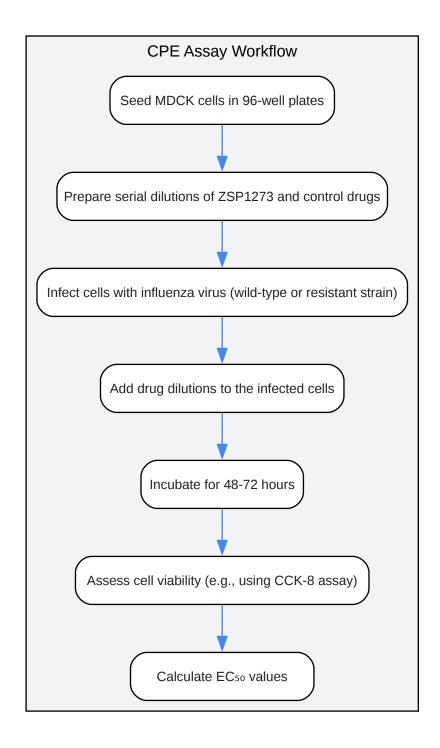


• Baloxavir: The active form, baloxavir acid, inhibits the endonuclease activity of the PA subunit, which is also involved in the "cap-snatching" mechanism.[1] Resistance mutations, such as I38T, reduce the binding affinity of baloxavir to the PA subunit, thereby diminishing its inhibitory effect.[3][4]









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